Structural Differentiation via Alkoxy Substituent: Isopropoxy vs. Benzyl on the Benzamide Core
The target compound possesses a 4-isopropoxy substituent on the benzamide ring. A direct structural analog, 4-benzyl-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide (CAS 1172411-53-8), instead bears a 4-benzyl group [1]. While specific biological activity data for the target compound is not publicly available, the AstraZeneca HDAC inhibitor patent (US 20080269294) demonstrates that alkoxy substituents are critical for HDAC inhibition within this benzamide class [2]. The isopropoxy group provides distinct steric and electronic properties compared to a benzyl or hydrogen substituent, which can significantly alter the compound's binding mode, potency, and selectivity. This difference makes generic interchange impossible without risking loss of activity.
| Evidence Dimension | Substituent at the 4-position of the benzamide ring |
|---|---|
| Target Compound Data | 4-isopropoxy |
| Comparator Or Baseline | 4-benzyl (CAS 1172411-53-8) or unsubstituted benzamide core |
| Quantified Difference | No quantitative biological data available for direct comparison; structural difference calculated as ΔMW 32.0 g/mol (target MW 301.4 vs. comparator MW 333.4). |
| Conditions | Structural comparison based on chemical formula; biological context inferred from US Patent 20080269294 for class-level HDAC inhibition. |
Why This Matters
Procurement of the exact isopropoxy analog is essential for maintaining the intended steric and electronic profile required for target engagement in epigenetic assays.
- [1] Chemsrc. (2024). 4-Benzyl-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide (CAS 1172411-53-8). m.chemsrc.com. View Source
- [2] Andrews, D. M., Stokes, E. S. E., Turner, A., & Waring, M. J. (2008). Benzamide Compounds Useful as Histone Deacetylase Inhibitors. U.S. Patent Application No. 20080269294. View Source
